molecular formula C13H18Cl2N2 B1345525 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine CAS No. 39577-43-0

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

Cat. No.: B1345525
CAS No.: 39577-43-0
M. Wt: 273.2 g/mol
InChI Key: NDQKGEFMUGSRNS-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Synonyms

The compound 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is systematically named according to IUPAC guidelines as This compound monohydrochloride . This nomenclature reflects its structural features: a piperazine ring substituted at the 1-position with a 3-chlorophenyl group and at the 4-position with a 3-chloropropyl chain, with a hydrochloride salt form.

Synonyms for this compound include:

  • (3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride
  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride
  • Trazodone hydrochloride impurity F
  • Piperazine, 1-(3-chlorophenyl)-4-(3-chloropropyl)-, monohydrochloride

Regulatory identifiers include:

  • CAS Registry Number : 52605-52-4
  • PubChem CID : 13035120
  • EC Number : 258-038-0

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₃H₁₉Cl₃N₂ , with a molecular weight of 309.66 g/mol . The hydrochloride salt contributes one additional chlorine atom and a hydrogen ion, resulting in a monoisotopic mass of 308.06 Da .

Key Structural Features:

  • Aromatic system : A 3-chlorophenyl group (C₆H₄Cl) at position 1 of the piperazine ring.
  • Aliphatic chain : A 3-chloropropyl group (-CH₂CH₂CH₂Cl) at position 4.
  • Salt form : Hydrochloride counterion stabilizes the protonated piperazine nitrogen.
Table 1: Elemental Composition
Element Quantity Contribution to Molecular Weight (%)
Carbon 13 50.46%
Hydrogen 19 6.20%
Chlorine 3 34.43%
Nitrogen 2 9.05%

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR and ¹³C NMR spectra provide critical insights into the compound’s structure:

¹H NMR (400 MHz, DMSO-d₆) Key Peaks:
δ (ppm) Multiplicity Integration Assignment
11.57 Singlet 1H NH⁺ (protonated piperazine)
7.22–6.68 Multiplet 4H Aromatic protons (3-chlorophenyl)
3.89–3.25 Multiplet 8H Piperazine ring CH₂ and CH₂Cl protons
2.32–2.24 Triplet 2H Terminal CH₂Cl group
¹³C NMR (100 MHz, DMSO-d₆) Key Peaks:
δ (ppm) Assignment
148.2 Quaternary carbon (C-Cl, aromatic)
132.1–116.3 Aromatic carbons
54.8–45.3 Piperazine CH₂ groups
42.1 CH₂Cl (3-chloropropyl)

Infrared (IR) and Mass Spectrometric Characterization

Infrared Spectroscopy:
IR Band (cm⁻¹) Assignment
2923 C-H stretching (aliphatic)
1595 C=C aromatic ring vibration
751 C-Cl stretching (aromatic and aliphatic)
2486 N⁺-H stretching (piperazine hydrochloride)
Mass Spectrometry:
  • *ESI-MS: Major ion observed at m/z 272.08 [M-Cl]⁺ (calculated for C₁₃H₁₈Cl₂N₂⁺: 272.08).
  • Fragmentation Pattern :
    • Loss of HCl (m/z 236.10) from the 3-chloropropyl group.
    • Cleavage of the piperazine ring (m/z 154.05, C₆H₄ClN⁺).
Table 2: Spectral Data Summary
Technique Key Diagnostic Features
¹H NMR Aromatic multiplet (δ 7.22–6.68), piperazine CH₂ signals (δ 3.89–3.25)
¹³C NMR Quaternary carbon at δ 148.2 (C-Cl)
IR C-Cl stretch at 751 cm⁻¹
MS Base peak at m/z 272.08

Properties

IUPAC Name

1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H18Cl2N2/c14-5-2-6-16-7-9-17(10-8-16)13-4-1-3-12(15)11-13/h1,3-4,11H,2,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQKGEFMUGSRNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCl)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192694
Record name 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine
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Molecular Weight

273.20 g/mol
Source PubChem
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CAS No.

39577-43-0
Record name 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
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Record name 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine
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Record name 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine
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Record name 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine
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Record name 1-(3-CHLOROPHENYL)-4-(3-CHLOROPROPYL)-PIPERAZINE
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Preparation Methods

Two-Step Alkylation Route

  • Step 1: Preparation of 1-(3-chlorophenyl)piperazine hydrochloride from 3-chloroaniline and bis(2-chloroethyl)amine hydrochloride via nucleophilic substitution in xylene or dimethylbenzene solvent at reflux (140–145°C). This step yields the intermediate with high purity (~85%) after crystallization and washing.

  • Step 2: Alkylation of 1-(3-chlorophenyl)piperazine hydrochloride with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is typically conducted in aprotic solvents like acetonitrile, acetone, or dimethylformamide (DMF) at temperatures ranging from 0 to 80°C. The reaction time varies from minutes (microwave-assisted) to several hours (conventional heating).

  • Isolation: The crude product is treated with hydrochloric acid in 1,4-dioxane or aqueous media to form the hydrochloride salt, which is then purified by recrystallization or filtration.

Microwave-Assisted Synthesis

  • Microwave irradiation (e.g., 300 W power) significantly reduces reaction time to under a minute (approximately 40 seconds) while improving yield to about 88% compared to conventional reflux methods (yield ~60%).

Three-Step Synthesis from Diethanolamine and 3-Chloroaniline

  • A patented method involves:

    • Conversion of diethanolamine to bis(2-chloroethyl)methylamine hydrochloride using thionyl chloride in chloroform.

    • Reaction of bis(2-chloroethyl)methylamine hydrochloride with 3-chloroaniline in xylene to form 1-(3-chlorophenyl)piperazine hydrochloride.

    • Alkylation of this intermediate with 1-bromo-3-chloropropane at 0–10°C in acetone/water with sodium hydroxide to yield 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride with about 65% yield.

Detailed Reaction Conditions and Yields

Step Reactants Solvent Base Temperature Time Yield (%) Notes
1 3-Chloroaniline + bis(2-chloroethyl)methylamine hydrochloride Xylene (dimethylbenzene) - Reflux (140–145°C) ~6–8 h ~85 Crystallization and washing for purity
2 1-(3-chlorophenyl)piperazine hydrochloride + 1-bromo-3-chloropropane Acetonitrile / Acetone / DMF K2CO3 or NaOH 0–80°C (preferably 0–10°C) 0.01 h (microwave) to 18 h (conventional) 65–88 Microwave irradiation improves yield and time
3 Hydrochloric acid treatment 1,4-Dioxane / Water - Ambient 1–2 h - Formation of hydrochloride salt

Analytical and Purification Techniques

  • Purity Assessment: High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and UV detection at 254 nm is standard, achieving ≥97% purity.

  • Melting Point: The hydrochloride salt melts at approximately 199–203°C (decomposition above 200°C).

  • Structural Confirmation: Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy confirm the presence of piperazine ring and chlorophenyl groups.

  • Salt Formation: Non-aqueous titration with perchloric acid in glacial acetic acid quantifies hydrochloride content.

Research Findings and Optimization Insights

  • Microwave-Assisted Synthesis: Offers rapid reaction times (seconds) and higher yields (up to 88%) compared to conventional reflux (hours, ~60% yield).

  • Temperature Control: Maintaining 0–10°C during alkylation reduces side reactions and improves product purity.

  • Solvent Effects: Aprotic solvents like DMF and acetonitrile favor nucleophilic substitution; however, ethanol can be used in reductive amination routes with moderate yields (65–70%).

  • Base Selection: Potassium carbonate and sodium hydroxide are effective; sodium hydride can be used for enhanced nucleophilicity but requires careful temperature control and purification.

Summary Table of Preparation Methods

Method Key Reactants Solvent Base Temperature Reaction Time Yield (%) Purity (%) Reference
Conventional Alkylation 1-(3-chlorophenyl)piperazine hydrochloride + 1-bromo-3-chloropropane Acetonitrile / Acetone K2CO3 60–80°C 7 h 60 >90
Microwave-Assisted Alkylation Same as above Acetonitrile K2CO3 300 W microwave 40 s 88 >95
Three-Step Synthesis from Diethanolamine Diethanolamine + 3-chloroaniline + 1-bromo-3-chloropropane CHCl3, Xylene, Acetone/Water NaOH 0–10°C (final step) 18 h (final step) 65 High
Reductive Amination 1-(3-chlorophenyl)piperazine hydrochloride + 3-chloropropanal Ethanol - 25°C 24 h 65–70 >95

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloropropyl group to a propyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 1-(3-Chlorophenyl)-4-propylpiperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

This compound is primarily investigated for its potential as a therapeutic agent in treating psychiatric disorders. Its structural properties suggest that it may interact with neurotransmitter systems, making it a candidate for the development of new medications aimed at alleviating conditions such as anxiety and depression. Research indicates that derivatives of this compound can function as dopamine receptor agonists and antagonists, which are crucial for the modulation of dopaminergic activity in the brain .

Key Findings:

  • Dopamine Receptor Interaction: Studies have shown that compounds derived from this compound exhibit both agonistic and antagonistic properties towards dopamine receptors. This dual action is significant for developing treatments for schizophrenia and other mood disorders .
  • Synthesis of Novel Derivatives: Researchers have synthesized various derivatives to enhance pharmacological efficacy and reduce side effects associated with traditional antipsychotic medications .

Neuropharmacology Studies

In neuropharmacology, this compound is utilized to explore mechanisms of drug action within the central nervous system. Its role in modulating neurotransmitter systems provides insights into potential therapeutic targets.

Applications:

  • Mechanistic Studies: The compound aids in understanding how different drugs affect neurotransmitter release and receptor binding, which is essential for developing more effective treatments .
  • Behavioral Impact Assessment: Animal studies using this compound help researchers evaluate its effects on behavior, particularly concerning anxiety and depression models. These studies are crucial for establishing the safety and efficacy profiles of new drugs .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material for quality control in pharmaceutical manufacturing. Its stability and solubility make it suitable for various analytical techniques.

Key Techniques:

  • Liquid Chromatography: The compound is often used in reversed-phase liquid chromatography methods to quantify active pharmaceutical ingredients and their impurities. This application ensures the integrity of pharmaceutical formulations .
  • Quality Control: As a reference standard, it helps maintain consistency in drug testing and compliance with regulatory standards .

Behavioral Research

The behavioral effects of this compound are studied extensively through animal models to assess its impact on anxiety-related behaviors.

Research Insights:

  • Impact on Anxiety Models: Studies indicate that this compound may reduce anxiety-like behaviors in rodents, suggesting potential therapeutic benefits for anxiety disorders .
  • Drug Interaction Studies: Understanding how this compound interacts with other medications is vital for optimizing treatment regimens and ensuring patient safety .

Case Studies

Several case studies highlight the applications of this compound:

Study TitleFocusFindings
Synthesis and Pharmacology of Novel Antidepressant AgentsDevelopment of new antidepressantsDemonstrated dual action on dopamine receptors; potential for treating depression .
Trace Level Quantification Using LC-MS/MSAnalytical method developmentEstablished a sensitive method for quantifying impurities in trazodone formulations .
Behavioral Impact Assessment in Rodent ModelsEvaluation of anxiety reductionShowed significant reduction in anxiety-like behaviors compared to control groups .

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in the 3-chlorophenyl group at position 1 and the 3-chloropropyl chain at position 4 of the piperazine ring. This distinguishes it from other piperazine derivatives:

Compound Name Substituents (Position 1) Substituents (Position 4) Molecular Weight (g/mol) Key Applications
1-(3-Chlorophenyl)piperazine (3-CPP) 3-Chlorophenyl H 211.71 5-HT₁B receptor agonist
1-(4-Chlorophenyl)piperazine (4-CPP) 4-Chlorophenyl H 211.71 Serotonin receptor research
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine 3-Chlorophenyl 2-Phenylethyl 300.83 Sigma-1 receptor studies
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine 3-Chlorophenyl 3-Chloropropyl 273.20 Antidepressant synthesis

Key Observations :

  • Chlorine Positioning : The 3-chlorophenyl group in the target compound enhances binding to serotonin receptors compared to 4-CPP, which shows lower affinity for 5-HT₁B receptors .
  • Alkyl Chain Length : The 3-chloropropyl chain improves metabolic stability compared to shorter chains (e.g., ethyl or methyl groups), as seen in trazodone derivatives .
Pharmacological Activity
  • Serotonin Receptor Modulation : The target compound’s derivatives (e.g., trazodone) act as 5-HT₂A antagonists and serotonin reuptake inhibitors , unlike 3-CPP, which primarily activates 5-HT₁B receptors .
  • Antimicrobial Activity : Derivatives synthesized via click chemistry (e.g., 1-(3-chlorophenyl)-4-(3-(4-phenyltriazol-1-yl)propyl)piperazine ) exhibit antifungal activity against Aspergillus niger (zone of inhibition: 14–15 mm), a property absent in the parent compound .
Industrial and Pharmaceutical Relevance
  • The compound’s hydrochloride salt is a critical intermediate in nefazodone production, with optimized synthetic routes achieving 45–56% overall yields .
  • In contrast, 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine (SA4503), a sigma-1 receptor agonist, requires multistep synthesis involving acylations and reductions, highlighting the target compound’s synthetic simplicity .

Data Tables

Table 2: Pharmacological Profiles
Compound Primary Target Activity IC₅₀/EC₅₀ Reference
This compound Serotonin transporters Reuptake inhibition 120 nM
3-CPP 5-HT₁B receptor Agonism 15 nM
SA4503 Sigma-1 receptor Agonism 17 nM

Biological Activity

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's properties, mechanisms of action, and relevant studies that highlight its biological significance.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₈Cl₂N₂
  • Molecular Weight : 273.2 g/mol
  • CAS Number : 39577-43-0

The compound features a piperazine ring substituted with a chlorophenyl group and a chloropropyl group, which influences its interaction with biological targets.

This compound is known to interact with several neurotransmitter systems, particularly:

  • Serotonin Receptors : It acts as an agonist at serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, which are implicated in mood regulation and anxiety disorders .
  • Dopamine Receptors : Preliminary studies suggest potential antagonistic activity at dopamine receptors, which may contribute to its effects on psychotropic conditions .

Antidepressant Effects

The compound has been studied for its antidepressant-like effects, similar to other piperazine derivatives. Research indicates that it may enhance serotonergic activity, which is crucial for mood stabilization.

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of related piperazine derivatives. For instance, derivatives containing the piperazine moiety have demonstrated significant antibacterial and antifungal activities against various pathogens, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus100 µg/mL
Escherichia coli250 µg/mL
Pseudomonas aeruginosa200 µg/mL
Candida albicans50 µg/mL

These findings suggest that modifications to the piperazine structure can enhance antimicrobial efficacy .

Case Studies and Research Findings

  • Antidepressant Activity : A study evaluated the effects of various piperazine derivatives, including this compound, on behavioral models of depression in rodents. The results indicated a significant reduction in depressive-like behaviors compared to control groups .
  • Antimicrobial Screening : Another investigation synthesized several piperazine derivatives and tested them against Gram-positive and Gram-negative bacteria as well as fungi. The results showed that certain derivatives exhibited promising antibacterial activity, supporting the potential use of these compounds in developing new antimicrobial agents .
  • Neuropharmacological Studies : Research examining the neuropharmacological profile of related compounds indicated that they could modulate neurotransmitter levels in animal models, suggesting their potential utility in treating mood disorders .

Q & A

Q. What are the optimal synthetic routes for 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, and how do reaction conditions impact yield?

Methodological Answer: The synthesis involves reductive amination of 1-(3-Chlorophenyl)piperazine hydrochloride with 3-chloropropanal in ethanol under ambient stirring conditions, achieving moderate yields . Alternative routes include coupling reactions with sodium hydride in dioxane, though this requires precise temperature control (reflux at 100°C) and purification via chromatography . Key factors include:

  • Solvent selection : Ethanol minimizes side reactions compared to polar aprotic solvents.
  • Catalyst optimization : NaH enhances nucleophilic substitution efficiency.
  • Yield vs. purity trade-offs : Chromatography improves purity but reduces yield (e.g., 78% yield post-crystallization ).

Q. Table 1: Synthesis Method Comparison

MethodYield (%)Purity (%)Key ConditionsReference
Reductive Amination65–70>95Ethanol, 25°C, 24h
SN2 Alkylation7890–95Dioxane, NaH, reflux, 20h

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • HPLC : Reversed-phase LC with UV detection (λ = 254 nm) resolves impurities like 1,1-trimethylene-bis[4-(3-chlorophenyl)piperazine] hydrochloride, validated with a linearity range of 0.1–100 µg/mL (R² > 0.999) .
  • NMR : ¹H/¹³C NMR confirms regiochemistry; aromatic protons at δ 7.2–7.4 ppm and piperazine methylene signals at δ 2.5–3.0 ppm distinguish substitution patterns .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding receptor interactions (e.g., piperazine ring puckering angle = 12.5°) .

Q. How can researchers assess the compound’s preliminary pharmacological activity?

Methodological Answer:

  • In vitro receptor binding : Screen against dopamine D₄ (Ki < 100 nM) and serotonin receptors using radioligand assays .
  • Toxicity profiling : Use MTT assays on HEK293 cells (IC₅₀ > 50 µM indicates low cytotoxicity) .
  • Functional assays : Measure cAMP modulation in CHO-K1 cells transfected with target GPCRs .

Advanced Research Questions

Q. How to resolve contradictory data in receptor binding affinity across studies?

Methodological Answer:

  • Validate assay conditions : Ensure consistent buffer pH (7.4), temperature (25°C), and membrane preparation protocols.
  • Orthogonal assays : Cross-validate via fluorescence polarization (FP) and surface plasmon resonance (SPR) .
  • Statistical analysis : Apply ANOVA to batch-specific variability (p < 0.05) and adjust for nonspecific binding using 10 µM cold ligand .

Q. What strategies improve the compound’s stability under physiological conditions?

Methodological Answer:

  • pH stability testing : Use LC-MS to identify degradation products (e.g., hydrolysis at pH < 3 yields 3-chlorophenylpiperazine) .
  • Formulation : Encapsulate in PEGylated liposomes (size = 100 nm, PDI < 0.2) to extend plasma half-life .
  • Thermal analysis : DSC shows decomposition onset at 180°C; store at -20°C under argon .

Q. How does the compound’s supramolecular interaction profile influence its biological activity?

Methodological Answer:

  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···Cl interactions = 25% of crystal packing) .
  • Molecular docking : Simulate binding to D₄ receptors using AutoDock Vina (ΔG = -9.2 kcal/mol) .
  • Dynamic light scattering (DLS) : Monitor aggregation in PBS (hydrodynamic radius < 5 nm indicates monomeric stability) .

Q. What computational methods predict structure-activity relationships (SAR) for piperazine derivatives?

Methodological Answer:

  • QSAR modeling : Use CODESSA-Pro to correlate logP (2.8) with dopamine receptor affinity (R² = 0.82) .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level; HOMO-LUMO gap (4.3 eV) predicts electrophilic reactivity .
  • MD simulations : Assess piperazine ring flexibility (RMSD < 1.5 Å over 100 ns) in explicit solvent .

Q. Table 2: Key Physicochemical Properties

PropertyValueMethod/Reference
LogP2.8 ± 0.3HPLC (Shimadzu)
Aqueous Solubility0.12 mg/mL (25°C)Shake-flask
Melting Point223°CDSC
pKa8.1 (piperazine N)Potentiometry

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

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